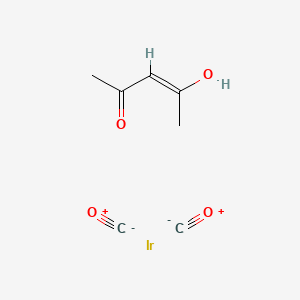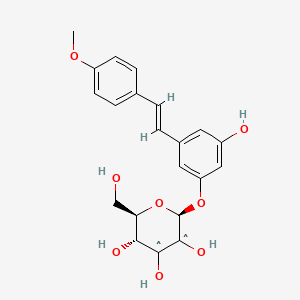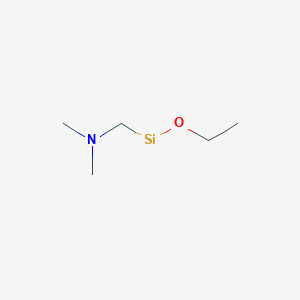
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one is a complex organic compound known for its unique chemical structure and significant biological activities. It is often referred to in scientific literature for its role as a DNA ligase IV inhibitor, which makes it a valuable tool in genetic research and cancer studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate diketones with thiourea under controlled conditions to form the pteridinone core. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one has several important applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is known for its ability to inhibit DNA ligase IV, making it useful in studies involving DNA repair mechanisms.
Medicine: Its role as a DNA ligase IV inhibitor also makes it a potential candidate for cancer therapy, as it can induce apoptosis in cancer cells.
Mecanismo De Acción
The primary mechanism of action for 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one involves the inhibition of DNA ligase IV. This enzyme is crucial for the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting this enzyme, the compound prevents the repair of double-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
SCR7 Pyrazine: Another DNA ligase IV inhibitor with similar biological activities.
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one: A structurally similar compound with comparable inhibitory effects on DNA ligase IV.
Uniqueness
What sets 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one apart is its specific structural configuration, which provides unique binding properties and higher efficacy in inhibiting DNA ligase IV compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H18N4OS |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C18H18N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-16,19-20H,(H2,21,22,23,24) |
Clave InChI |
QGIGJKKBLFXTIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(NC3C(N2)C(=O)NC(=S)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)

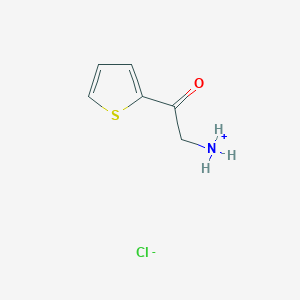
![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
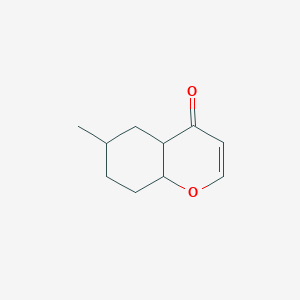
![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)

